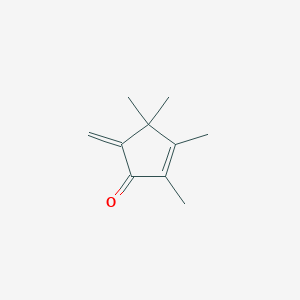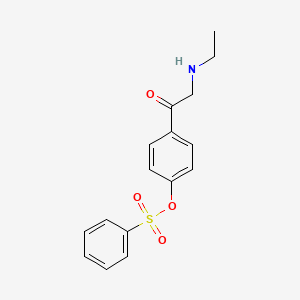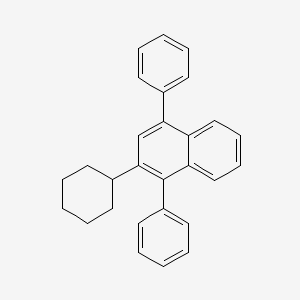![molecular formula C59H80O10 B14183068 Bis(4-{[4-(tridecyloxy)benzoyl]oxy}phenyl) heptanedioate CAS No. 918626-40-1](/img/structure/B14183068.png)
Bis(4-{[4-(tridecyloxy)benzoyl]oxy}phenyl) heptanedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(4-{[4-(tridecyloxy)benzoyl]oxy}phenyl) heptanedioate is a complex organic compound known for its unique structural properties and potential applications in various fields. This compound is characterized by the presence of two benzoyloxyphenyl groups attached to a heptanedioate backbone, with tridecyloxy chains extending from the benzoyl groups. Its molecular formula is C59H80O10, and it has a molecular weight of 949.3 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Bis(4-{[4-(tridecyloxy)benzoyl]oxy}phenyl) heptanedioate typically involves a multi-step process. One common method includes the esterification of heptanedioic acid with 4-(tridecyloxy)benzoic acid in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and scale up the production. The use of advanced purification techniques such as recrystallization and chromatography ensures the removal of impurities and the attainment of high-purity product .
Análisis De Reacciones Químicas
Types of Reactions
Bis(4-{[4-(tridecyloxy)benzoyl]oxy}phenyl) heptanedioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The benzoyloxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines (NH2-) can be used under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzoyloxy derivatives.
Aplicaciones Científicas De Investigación
Bis(4-{[4-(tridecyloxy)benzoyl]oxy}phenyl) heptanedioate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug delivery systems due to its unique structural properties.
Industry: Utilized in the production of advanced materials such as liquid crystal elastomers and polymers.
Mecanismo De Acción
The mechanism of action of Bis(4-{[4-(tridecyloxy)benzoyl]oxy}phenyl) heptanedioate involves its interaction with specific molecular targets and pathways. The compound’s ester groups can undergo hydrolysis, releasing active benzoyloxyphenyl moieties that can interact with biological targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparación Con Compuestos Similares
Similar Compounds
- Bis(4-{[4-(decyloxy)benzoyl]oxy}phenyl) heptanedioate
- Bis(4-{[4-(dodecyloxy)benzoyl]oxy}phenyl) heptanedioate
Uniqueness
Bis(4-{[4-(tridecyloxy)benzoyl]oxy}phenyl) heptanedioate is unique due to its longer tridecyloxy chains, which impart distinct physical and chemical properties compared to its shorter-chain analogs. This uniqueness makes it particularly suitable for applications requiring specific hydrophobicity and molecular interactions .
Propiedades
Número CAS |
918626-40-1 |
|---|---|
Fórmula molecular |
C59H80O10 |
Peso molecular |
949.3 g/mol |
Nombre IUPAC |
bis[4-(4-tridecoxybenzoyl)oxyphenyl] heptanedioate |
InChI |
InChI=1S/C59H80O10/c1-3-5-7-9-11-13-15-17-19-21-26-46-64-50-34-30-48(31-35-50)58(62)68-54-42-38-52(39-43-54)66-56(60)28-24-23-25-29-57(61)67-53-40-44-55(45-41-53)69-59(63)49-32-36-51(37-33-49)65-47-27-22-20-18-16-14-12-10-8-6-4-2/h30-45H,3-29,46-47H2,1-2H3 |
Clave InChI |
HBOXYXCZWBCVMI-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)OC(=O)CCCCCC(=O)OC3=CC=C(C=C3)OC(=O)C4=CC=C(C=C4)OCCCCCCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{[tert-Butyl(dimethyl)silyl]oxy}ethyl prop-2-enoate](/img/structure/B14182995.png)



![3-[6-(trifluoromethyl)-1H-indol-3-yl]prop-2-enal](/img/structure/B14183026.png)
![N-[2-(5-Chloro-2-methylpyridin-4-yl)ethyl]-2-(trifluoromethyl)benzamide](/img/structure/B14183027.png)
![1H-Pyrrolo[2,3-b]pyridine-3-methanamine, 4-chloro-N-cyclopropyl-1-(3-methoxypropyl)-](/img/structure/B14183029.png)
![Dichlorobis[2-(phenylethynyl)phenyl]silane](/img/structure/B14183041.png)


![9-Bromo-1-oxo-1,2-dihydrobenzo[h]isoquinoline-6-carbonitrile](/img/structure/B14183052.png)
![4-{4-[(But-2-en-1-yl)oxy]-3-methoxyphenyl}but-3-en-2-one](/img/structure/B14183053.png)

